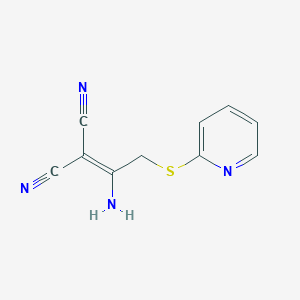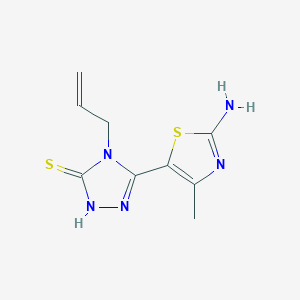
Methyl 2-chloro-5-isocyanatobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-isocyanatobenzoate is a chemical compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.6 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro group and an isocyanate group on the benzene ring, along with a methyl ester functional group. This compound is used in various scientific experiments and has applications in different fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-isocyanatobenzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with methyl alcohol to produce the methyl ester. Finally, the nitro group is reduced to an amine, which is subsequently converted to the isocyanate using phosgene or a similar reagent .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form ureas, carbamates, and amides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines, metal catalysts
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines
Carbamates: Formed by the reaction of the isocyanate group with alcohols
Amides: Formed by the reaction of the isocyanate group with water
Applications De Recherche Scientifique
Methyl 2-chloro-5-isocyanatobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-5-isocyanatobenzoate involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The formation of these covalent bonds can inhibit the function of enzymes or alter the structure of proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-5-nitrobenzoate: Similar structure but with a nitro group instead of an isocyanate group.
Methyl 2-chloro-5-aminobenzoate: Similar structure but with an amino group instead of an isocyanate group.
Methyl 2-chloro-5-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an isocyanate group.
Uniqueness
Methyl 2-chloro-5-isocyanatobenzoate is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propriétés
IUPAC Name |
methyl 2-chloro-5-isocyanatobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-14-9(13)7-4-6(11-5-12)2-3-8(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDESLMUBJPPMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2773554.png)

![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2773560.png)


![8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2773563.png)

![4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2773568.png)


![3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid](/img/structure/B2773571.png)
![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/new.no-structure.jpg)
![4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2773573.png)

